エストラジオールジアセテート

説明

Synthesis Analysis

The synthesis of estradiol and its derivatives involves a complex process that is not fully understood. The genes required for estradiol synthesis and action are represented in the zebra finch genome assembly, though the complement of steroidogenic genes may be smaller in birds than in mammals . The actual biosynthetic strategy does indeed involve a head-to-head union of terpenoid pyrophosphates .

Molecular Structure Analysis

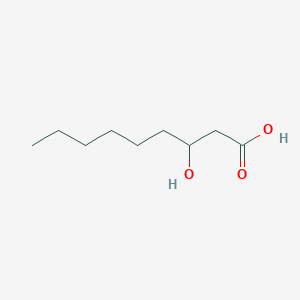

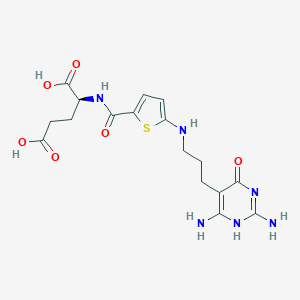

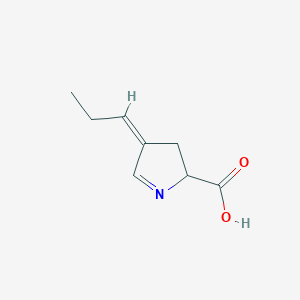

Estradiol diacetate has a molecular formula of C22H28O4 and a molecular weight of 356.4553 . The IUPAC name is [(8R,9S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate .

Chemical Reactions Analysis

Estradiol diacetate is an estrogen ester, which means it is hydrolyzed into estrogens in the body. The rate of hydrolysis depends on the length of the ester chain . The exact chemical reactions involving estradiol diacetate are not well documented.

科学的研究の応用

経口避妊薬のエストロゲン成分

エチニルエストラジオール(EE)は、EDAと密接に関連する化合物であり、経口避妊薬で最も広く使用されているエストロゲン成分です . EDAのエストロゲン特性により、避妊薬製剤に使用する候補となる可能性があります。

ホルモン補充療法

エチニルエストラジオールは、ホルモン補充療法にも使用されています . 構造と特性が類似していることから、EDAはホルモン補充療法に使用できる可能性があります。

バイオアベイラビリティの向上

EDAは、難溶性薬物の溶解および経口バイオアベイラビリティを改善するための新規製剤の開発に使用できる可能性があります . 固体分散体(SD)の調製は、バイオアベイラビリティを向上させるための実行可能な方法であり、他のアプローチの限界を回避します .

閉経期ホルモン療法

エストロゲン製剤は、閉経期ホルモン療法などの臨床的に適用可能な治療法の開発に急速に導入されてきました . エストロゲンエステルであるEDAは、このような療法に使用できる可能性があります。

性腺機能低下症の女の子の思春期誘発

エストロゲン製剤は、性腺機能低下症の女の子の思春期誘発に使用されてきました . エストロゲン特性を考えると、EDAはこの目的で使用できる可能性があります。

骨粗鬆症の予防と治療

エストロゲン製剤は、骨粗鬆症の予防と治療に使用されてきました . エストロゲン特性により、EDAは骨粗鬆症の予防と治療に使用できる可能性があります。

膣エストロゲン療法

エストロゲン製剤は、膣エストロゲン療法に使用されてきました . エストロゲンエステルであるEDAは、このような療法に使用できる可能性があります。

乳がんの予防と治療

エストロゲン製剤は、乳がんの予防と治療に使用されてきました . エストロゲン特性により、EDAは乳がんの予防と治療に使用できる可能性があります。

作用機序

Target of Action

Estradiol diacetate (EDA), or estradiol 3,17β-diacetate, is an estrogen and an estrogen ester . The primary targets of EDA are the estrogen receptors (ER), including ERα and ERβ subtypes . These receptors are located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

Estradiol diacetate, as a prodrug of estradiol, exerts its effects by binding to the estrogen receptors . Once bound, the estrogen receptor-ligand complex can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA . This process results in the modulation of protein synthesis and cellular function, which is the basis for the physiological and pharmacological actions of estradiol .

Biochemical Pathways

The biochemical pathways affected by estradiol diacetate are those regulated by estrogen. These pathways are involved in a wide range of biological processes, including reproductive physiology, bone health, cardiovascular function, and cognitive health .

Pharmacokinetics

Estradiol diacetate is a prodrug ester of estradiol, which means it is metabolized in the body to produce estradiol . The use of an ester side-chain, such as in estradiol diacetate, improves the oral bioavailability of estradiol, which has low oral bioavailability on its own . This is because the ester side-chain increases the lipophilicity of the compound, enhancing its absorption and bioavailability .

Result of Action

The molecular and cellular effects of estradiol diacetate’s action are primarily due to its conversion to estradiol and the subsequent activation of estrogen receptors. This can lead to a variety of effects, depending on the specific tissues and cells involved. For example, in the reproductive system, activation of estrogen receptors can influence the menstrual cycle, fertility, and pregnancy . In bone, it can help maintain bone density . In the brain, it can affect mood and cognitive function .

Action Environment

The action, efficacy, and stability of estradiol diacetate can be influenced by various environmental factors. For instance, factors that affect the absorption, distribution, metabolism, and excretion of the compound can impact its action and efficacy. These factors can include the individual’s age, sex, health status, genetic factors, diet, and use of other medications . Additionally, factors that affect the stability of the compound, such as temperature and pH, can also influence its action .

生化学分析

Biochemical Properties

Estradiol diacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme aromatase . The nature of these interactions is complex and involves specific biologic actions .

Cellular Effects

Estradiol diacetate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of estradiol diacetate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Estradiol diacetate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Estradiol diacetate involves the acetylation of Estradiol using Acetic Anhydride in the presence of a catalyst.", "Starting Materials": [ "Estradiol", "Acetic Anhydride", "Catalyst (e.g. Pyridine, Triethylamine)" ], "Reaction": [ "Step 1: Dissolve Estradiol in Acetic Anhydride", "Step 2: Add a small amount of Catalyst to the mixture", "Step 3: Heat the mixture to a temperature of 50-60°C and stir for several hours", "Step 4: Allow the mixture to cool and then filter the resulting solid", "Step 5: Wash the solid with a suitable solvent (e.g. Ethyl Acetate) to remove any impurities", "Step 6: Dry the solid under vacuum to obtain Estradiol diacetate as a white crystalline powder" ] } | |

CAS番号 |

3434-88-6 |

分子式 |

C22H28O4 |

分子量 |

356.5 g/mol |

IUPAC名 |

[(8R,9R,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C22H28O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,12,18-21H,4,6,8-11H2,1-3H3/t18-,19+,20-,21-,22-/m0/s1 |

InChIキー |

VQHQLBARMFAKSV-WIYBCGNWSA-N |

異性体SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C)C |

SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C |

正規SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C |

| 3434-88-6 | |

ピクトグラム |

Health Hazard |

同義語 |

(17β)-Estra-1,3,5(10)-triene-3,17-diol 3,17-Diacetate; Estradiol Diacetate; 3,17β-Diacetoxyestra-1,3,5(10)-triene; Estra-1,3,5(10)-triene-3,17β-diol Diacetate; Estradiol-3,17-diacetate; Estradiol-3,17β-diacetate; NSC 106559; β-Estradiol Diacetate; |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Q1: How does estradiol diacetate differ from estradiol in terms of its metabolism in the skin?

A: Estradiol diacetate, a double ester of estradiol, undergoes enzymatic conversion in the skin to estradiol. Research suggests that ultrasound pretreatment of hairless mouse skin can significantly reduce the rate constants of skin metabolism for both estradiol diacetate and its intermediate metabolite, estradiol monoacetate []. This highlights the potential influence of external factors on the bioconversion kinetics of estradiol esters.

Q2: Can Fusarium culmorum differentiate between various steroid esters for hydrolysis?

A: Yes, Fusarium culmorum exhibits regioselective hydrolysis of ester bonds in specific steroid esters. For instance, while it hydrolyzes 4-ene-3-oxo steroid esters at the C-17 position, estradiol diacetate undergoes hydrolysis primarily at the C-3 position []. This selectivity impacts the metabolic products generated, as evidenced by the absence of estrone (a major estradiol metabolite) when estradiol diacetate is transformed by this microorganism.

Q3: How does the presence of a chlorine atom at the C-4 position affect the metabolism of testosterone acetate by Fusarium culmorum?

A: The introduction of a chlorine atom at the C-4 position significantly alters the metabolic pathway. Unlike testosterone propionate which yields both 6β- and 15α-hydroxy derivatives, 4-chlorotestosterone acetate primarily results in the formation of 3β,15α-dihydroxy-4α-chloro-5α-androstan-17-one []. Notably, 6β-hydroxy-4-chloroandrostenedione, a common product of 4-chlorotestosterone metabolism, is not detected after the transformation of 4-chlorotestosterone acetate by Fusarium culmorum. This suggests that the chlorine atom at C-4 hinders 17β-saponification and diverts the metabolic pathway.

Q4: Beyond its use in hormone replacement therapy, are there other applications for estradiol diacetate in scientific research?

A: Estradiol diacetate serves as a valuable starting material for synthesizing novel compounds with potential biological activities. For example, it can be utilized in boron trifluoride etherate-catalyzed aldol condensation reactions with steroid sapogenins to create unique hybrid steroid dimers []. These novel compounds may possess distinct pharmacological profiles and could be further explored for therapeutic applications.

Q5: Can estradiol diacetate be chemically modified to create new molecules for research?

A: Yes, the structure of estradiol diacetate can be modified to create new molecules with potentially different biological properties. For example, regioselective A-ring iodination of estradiol diacetates can be achieved []. This type of chemical modification allows researchers to explore the structure-activity relationship of estradiol diacetate derivatives and potentially develop compounds with enhanced activity, selectivity, or other desirable characteristics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)

![25,26,27,28-Tetrapropoxycalix[4]arene](/img/structure/B118408.png)

![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)